Fti 276

Description

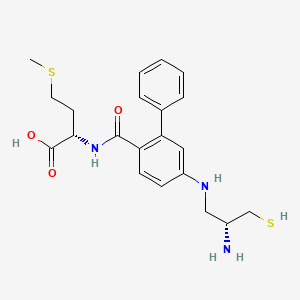

a ras CAAX (C - Cys; A - aliphatic amino acid; X - Ser or Met) peptidomimetic; inhibits farnesyltransferase; FTI-277 is the methyl ester derivative of FTI-276

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27)/t15-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXDDEATQSBHHL-BEFAXECRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501124981 | |

| Record name | N-[[5-[[(2R)-2-Amino-3-mercaptopropyl]amino][1,1′-biphenyl]-2-yl]carbonyl]-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501124981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170006-72-1 | |

| Record name | N-[[5-[[(2R)-2-Amino-3-mercaptopropyl]amino][1,1′-biphenyl]-2-yl]carbonyl]-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170006-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[[5-[[(2R)-2-Amino-3-mercaptopropyl]amino][1,1′-biphenyl]-2-yl]carbonyl]-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501124981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

FTI-276: A Potent Inhibitor of Ras Signaling

An In-depth Technical Guide on the Mechanism of Action of FTI-276

This technical guide provides a comprehensive overview of the mechanism of action of FTI-276, a farnesyltransferase inhibitor (FTI), with a specific focus on its role in the disruption of Ras signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

Introduction to Ras and Farnesylation

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of cellular proliferation, differentiation, and survival.[1][2] Their activity is tightly controlled, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] However, mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive oncogenic signaling.[4][5]

For Ras proteins to function, they must undergo a series of post-translational modifications that facilitate their localization to the plasma membrane.[2][6] A crucial initial step in this process is farnesylation, the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within the C-terminal CAAX motif of the Ras protein.[2][3][5] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[2][5][7] Inhibition of FTase has emerged as a promising therapeutic strategy to abrogate the oncogenic function of Ras.[1][5]

FTI-276: A Selective Farnesyltransferase Inhibitor

FTI-276 is a potent and selective peptidomimetic of the C-terminal CAAX motif of K-Ras4B.[4][8][9] It acts as a competitive inhibitor of FTase, thereby preventing the farnesylation of Ras proteins.[4][5] Its methyl ester prodrug, FTI-277, is more cell-permeable and is readily hydrolyzed to the active FTI-276 intracellularly.[7][8][10]

Quantitative Data on FTI-276/FTI-277 Activity

The following tables summarize the key quantitative data regarding the potency and effects of FTI-276 and FTI-277.

| Inhibitor | Target Enzyme | IC50 Value | Selectivity | Reference |

| FTI-276 | Farnesyltransferase (FTase) | 500 pM | >100-fold vs. GGTase I | [8][11] |

| FTI-276 | Geranylgeranyltransferase I (GGTase I) | 50 nM | [8] | |

| FTI-277 | H-Ras Processing (in cells) | 100 nM | Highly selective vs. Rap1A | [8][11] |

Table 1: In Vitro and Cellular Potency of FTI-276 and FTI-277

| Cell Line | Ras Mutation Status | Treatment | Effect | IC50 / Concentration | Reference |

| H-Ras-MCF10A | Active H-Ras | FTI-277 (48h) | Inhibition of proliferation | 6.84 µM | [12] |

| Hs578T | Active H-Ras | FTI-277 (48h) | Inhibition of proliferation | 14.87 µM | [12] |

| MDA-MB-231 | Wild-type H-Ras | FTI-277 (48h) | Inhibition of proliferation | 29.32 µM | [12] |

| NIH 3T3 (H-Ras transformed) | Oncogenic H-Ras | FTI-277 | Inhibition of tumor growth | 20 µM | [9] |

| Human Lung Carcinoma (A549) | K-Ras mutation | FTI-276 (in vivo) | Blocked tumor growth | Not specified | [4] |

| A/J Mice with Lung Adenomas | K-Ras mutation | FTI-276 (50 mg/kg daily) | 60% reduction in tumor multiplicity, 58% reduction in tumor volume | 50 mg/kg | [6] |

Table 2: Anti-proliferative and Anti-tumor Effects of FTI-276/FTI-277

Mechanism of Action in Ras Signaling

The primary mechanism of action of FTI-276 is the inhibition of Ras farnesylation, which prevents its localization to the plasma membrane.[2][6] This mislocalization has profound consequences for downstream signaling pathways.

Disruption of Ras Membrane Association and Downstream Signaling

By inhibiting FTase, FTI-276 leads to the accumulation of non-farnesylated, unprocessed Ras in the cytoplasm.[11] This cytoplasmic Ras is unable to be recruited to the plasma membrane, a prerequisite for its activation and subsequent engagement of downstream effector proteins.[8][12]

A key consequence of this is the failure to activate the Raf-MEK-ERK (MAPK) signaling cascade, a critical pathway for cell proliferation.[8] FTI-277 has been shown to block the constitutive activation of MAPK in cells transformed by farnesylated H-Ras.[8][11] Interestingly, FTI-277 induces the formation of inactive Ras-Raf complexes that are sequestered in the cytoplasm, further preventing the activation of the MAPK pathway.[8][11][12]

Figure 1: Mechanism of FTI-276 in Ras Signaling. FTI-276 inhibits farnesyltransferase (FTase), preventing the farnesylation and membrane localization of Ras. This leads to the accumulation of inactive Ras-Raf complexes in the cytoplasm and blocks downstream signaling through the MAPK pathway.

Effects on Different Ras Isoforms

While H-Ras is solely farnesylated, K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase I (GGTase I) when FTase is inhibited.[1] This has been a challenge for the clinical efficacy of FTIs. However, FTI-276 has shown efficacy in tumors with K-Ras mutations, suggesting that its mechanism of action may not be solely dependent on inhibiting K-Ras processing.[4][6] Higher concentrations of FTI-277 are required to inhibit K-Ras4B processing and MAPK activation compared to H-Ras.[7][8]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of FTI-276.

Farnesyltransferase (FTase) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the transfer of a farnesyl group to a Ras-derived peptide.

-

Principle: The assay measures the incorporation of a radiolabeled farnesyl group from [³H]farnesyl pyrophosphate ([³H]FPP) onto a biotinylated Ras peptide (e.g., biotin-KCVLS). The reaction is initiated by the addition of partially purified FTase.

-

Protocol Outline:

-

Prepare a reaction mixture containing buffer, recombinant FTase, the biotinylated peptide substrate, and varying concentrations of FTI-276.

-

Initiate the reaction by adding [³H]FPP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

Capture the biotinylated peptide on a streptavidin-coated plate or filter.

-

Wash away unincorporated [³H]FPP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each FTI-276 concentration and determine the IC50 value.

-

Figure 2: Workflow for FTase Inhibition Assay. A schematic representation of the steps involved in determining the in vitro inhibitory activity of FTI-276 against farnesyltransferase.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of FTI-277 on the viability and proliferation of cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in 96-well plates at a predetermined density (e.g., 8,000-14,000 cells/well) and allow them to adhere overnight.[11]

-

Treat the cells with a range of concentrations of FTI-277 for a specified duration (e.g., 48 hours).[12]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.[12]

-

Ras Activation Assay (GTP-Ras Pull-down)

This assay is used to determine the levels of active, GTP-bound Ras in cells following treatment with FTI-277.

-

Principle: A fusion protein consisting of the Ras-binding domain (RBD) of an effector protein (e.g., Raf1), which specifically binds to the GTP-bound form of Ras, is used to "pull down" active Ras from cell lysates. The amount of pulled-down Ras is then quantified by Western blotting.

-

Protocol Outline:

-

Treat cells with FTI-277 for the desired time.

-

Lyse the cells in a buffer that preserves the GTP-bound state of Ras.

-

Incubate the cell lysates with the RBD fusion protein (e.g., GST-Raf1-RBD) coupled to beads (e.g., glutathione-agarose).

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins (including GTP-Ras) from the beads.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a pan-Ras antibody to detect the amount of active Ras.

-

Analyze total Ras levels in the initial cell lysates as a loading control.

-

Conclusion

FTI-276 is a highly potent and selective inhibitor of farnesyltransferase that effectively disrupts the Ras signaling pathway. Its mechanism of action primarily involves the inhibition of Ras farnesylation, leading to the mislocalization of Ras from the plasma membrane and the subsequent blockage of downstream effector pathways such as the MAPK cascade. The accumulation of inactive Ras-Raf complexes in the cytoplasm further contributes to its inhibitory effects. While challenges related to alternative prenylation of some Ras isoforms exist, FTI-276 has demonstrated significant anti-tumor activity in preclinical models, including those with K-Ras mutations. The experimental protocols outlined in this guide provide a framework for the continued investigation of FTIs and their role in cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Ras CAAX peptidomimetic FTI 276 selectively blocks tumor growth in nude mice of a human lung carcinoma with K-Ras mutation and p53 deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of farnesyltransferase inhibitor FTI-276 on established lung adenomas from A/J mice induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Scholarly Article or Book Chapter | Ras C AAX Peptidomimetic FTI-277 Selectively Blocks Oncogenic Ras Signaling by Inducing Cytoplasmic Accumulation of Inactive Ras-Raf Complexes | ID: f7623n97c | Carolina Digital Repository [cdr.lib.unc.edu]

- 9. FTI-276 A highly potent and selective CAAX peptidomimetic of the carboxyl terminal of Ras proteins that inhibits farnesyl transferase (FTase) in vitro (IC50 = 500 pM). | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. selleckchem.com [selleckchem.com]

- 12. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FTI-276 in the Inhibition of Farnesyltransferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyltransferase inhibitors (FTIs) represent a class of targeted therapeutic agents that have garnered significant interest in oncology and other disease areas. This technical guide provides an in-depth examination of FTI-276, a potent and selective inhibitor of farnesyltransferase (FTase). We will explore its core mechanism of action, its impact on critical cellular signaling pathways, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction to Farnesyltransferase and its Inhibition

Protein farnesylation is a crucial post-translational modification where a 15-carbon farnesyl isoprenoid group is attached to a cysteine residue within a C-terminal "CAAX" motif of a target protein. This process is catalyzed by the enzyme farnesyltransferase (FTase). Farnesylation facilitates the anchoring of key signaling proteins to the cell membrane, a prerequisite for their proper function.

One of the most well-known substrates of FTase is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). Ras proteins are critical regulators of cell proliferation, differentiation, and survival.[1] Activating mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutive activation of downstream signaling pathways, such as the Raf-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumorigenesis.

The dependence of oncogenic Ras on farnesylation for its function has made FTase an attractive target for anticancer drug development. By inhibiting FTase, the membrane localization and subsequent activation of Ras can be prevented, thereby blocking its oncogenic signaling. FTI-276 is a peptidomimetic compound designed to mimic the CAAX motif of Ras, acting as a competitive inhibitor of FTase.[2]

FTI-276: Mechanism of Action and Specificity

FTI-276 is a synthetic peptidomimetic that acts as a highly potent and selective inhibitor of farnesyltransferase.[2] Its chemical structure is designed to mimic the C-terminal tetrapeptide of K-Ras, allowing it to bind to the active site of FTase and compete with endogenous protein substrates. This competitive inhibition prevents the transfer of the farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of the CAAX box.

A key feature of FTI-276 is its high selectivity for farnesyltransferase over the related enzyme geranylgeranyltransferase I (GGTase I). GGTase I recognizes proteins with a C-terminal CAAX motif where 'X' is typically a leucine or isoleucine. While some proteins, like K-Ras and N-Ras, can be alternatively prenylated by GGTase I in the presence of FTIs, FTI-276 exhibits a significantly lower inhibitory activity against GGTase I, highlighting its specificity.

Quantitative Inhibition Data

The inhibitory potency of FTI-276 has been quantified in various studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values.

| Target Enzyme | Inhibitor | IC50 | Ki | Organism | Reference |

| Farnesyltransferase | FTI-276 | 0.5 nM | - | Human | [3][4] |

| Farnesyltransferase | FTI-276 | 0.9 nM | - | Plasmodium falciparum | [3][4] |

| Geranylgeranyltransferase I | FTI-276 | 50 nM | - | Human |

Table 1: Inhibitory Activity of FTI-276 against Prenyltransferases. This table presents the IC50 values of FTI-276, demonstrating its high potency and selectivity for farnesyltransferase.

Impact on Cellular Signaling Pathways

The primary consequence of FTase inhibition by FTI-276 is the disruption of the function of farnesylated proteins. This has a profound impact on several critical signaling pathways.

Inhibition of the Ras-Raf-MEK-ERK Pathway

By preventing the farnesylation of Ras proteins, FTI-276 blocks their localization to the plasma membrane. This mislocalization prevents their interaction with upstream activators and downstream effectors, effectively shutting down the Ras signaling cascade. The inhibition of Ras leads to the deactivation of the Raf-MEK-ERK (MAPK) pathway, a critical driver of cell proliferation.

Figure 1: FTI-276 Inhibition of the Ras Signaling Pathway. This diagram illustrates how FTI-276 blocks farnesyltransferase, preventing Ras farnesylation and its subsequent membrane localization and activation of the downstream MAPK cascade.

Role of RhoB in FTI-276-Induced Apoptosis

Beyond Ras, another important substrate of FTase is the small GTPase RhoB. Unlike other Rho family members that are primarily geranylgeranylated, RhoB can be farnesylated. Treatment with FTIs like FTI-276 leads to a shift in RhoB modification, causing it to become geranylgeranylated by GGTase I. This altered, geranylgeranylated form of RhoB (RhoB-GG) has been shown to be a key mediator of the pro-apoptotic and anti-proliferative effects of FTIs in cancer cells. The accumulation of RhoB-GG can induce apoptosis and inhibit cell cycle progression, contributing significantly to the antitumor activity of FTI-276.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the function of FTI-276.

In Vitro Farnesyltransferase Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the IC50 of FTI-276 for farnesyltransferase in vitro using a fluorescently labeled substrate.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

FTase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

FTI-276

-

DMSO (for dissolving FTI-276)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~485 nm)

Procedure:

-

Prepare a serial dilution of FTI-276 in DMSO. Further dilute in FTase assay buffer to the desired final concentrations. Include a DMSO-only control.

-

In each well of the 96-well plate, add the FTase assay buffer.

-

Add the diluted FTI-276 or DMSO control to the appropriate wells.

-

Add the dansylated peptide substrate to all wells to a final concentration of ~1 µM.

-

Initiate the reaction by adding recombinant farnesyltransferase to all wells to a final concentration of ~50 nM.

-

Immediately after adding the enzyme, start the kinetic read on the fluorescence plate reader, measuring the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C. The farnesylation of the dansylated peptide leads to an increase in its fluorescence.

-

Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

-

Plot the percentage of inhibition (compared to the DMSO control) against the logarithm of the FTI-276 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Ras Processing Assay (Western Blot)

This protocol details the assessment of FTI-276's ability to inhibit Ras farnesylation in cultured cancer cells by observing the electrophoretic mobility shift of unprocessed Ras.

Materials:

-

Cancer cell line of interest (e.g., A549, Calu-1)[5]

-

Complete cell culture medium

-

FTI-276

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Ras (pan-Ras or isoform-specific)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of FTI-276 (and a DMSO control) for a specified time (e.g., 24-48 hours).

-

Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. Unprocessed (unfarnesylated) Ras will migrate slower than the processed (farnesylated) form.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the shift in the Ras band to a higher molecular weight in the FTI-276-treated samples, indicating the accumulation of unprocessed Ras.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of FTI-276 in a nude mouse xenograft model.[2][6]

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)[7]

-

Cancer cell line for injection

-

Matrigel (optional)

-

FTI-276 formulation for in vivo administration (e.g., in a time-release pellet or a suitable vehicle for intraperitoneal injection)[2][6]

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of the nude mice.[7]

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[7]

-

Administer FTI-276 to the treatment group according to the desired dose and schedule (e.g., daily intraperitoneal injections or implantation of a time-release pellet). The control group receives the vehicle or a placebo pellet.[2][6]

-

Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for Ras processing, immunohistochemistry).

-

Compare the tumor growth curves between the FTI-276-treated and control groups to determine the antitumor efficacy.

Figure 2: Experimental Workflow for FTI-276 Evaluation. This flowchart outlines the key experimental stages for characterizing the activity of FTI-276, from initial in vitro enzymatic assays to in vivo efficacy studies.

Conclusion

FTI-276 is a powerful research tool and a lead compound in the development of farnesyltransferase inhibitors. Its high potency and selectivity for FTase make it an effective modulator of Ras and RhoB signaling pathways. The detailed protocols provided in this guide offer a framework for the comprehensive evaluation of FTI-276 and other farnesyltransferase inhibitors. A thorough understanding of its mechanism of action and its effects on cellular processes is crucial for advancing its potential therapeutic applications. Further research into the complex interplay between FTase inhibition and various cellular pathways will continue to shed light on the full therapeutic potential of this class of inhibitors.

References

- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Effect of farnesyltransferase inhibitor FTI-276 on established lung adenomas from A/J mice induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. FTI 276 - Immunomart [immunomart.org]

- 5. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. e-crt.org [e-crt.org]

FTI-276: A Technical Guide to a CAAX Peptidomimetic Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-276 is a potent and highly selective CAAX peptidomimetic inhibitor of farnesyltransferase (FTase). By mimicking the C-terminal tetrapeptide of K-Ras4B, FTI-276 effectively blocks the farnesylation of Ras proteins, a critical post-translational modification required for their membrane localization and subsequent activation of downstream signaling pathways implicated in oncogenesis. This technical guide provides an in-depth overview of FTI-276, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its characterization, and its effects on cellular signaling pathways.

Introduction

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are pivotal regulators of cell growth, differentiation, and survival.[1] Activating mutations in Ras genes are among the most common oncogenic drivers in human cancers.[2] The biological activity of Ras proteins is contingent upon a series of post-translational modifications, initiated by the covalent attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within the C-terminal CAAX motif.[3] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[4]

FTI-276 is a synthetic tetrapeptide mimetic that acts as a competitive inhibitor of FTase.[2] Its design is based on the CAAX sequence of K-Ras4B (Cys-Val-Ile-Met).[5] By occupying the active site of FTase, FTI-276 prevents the farnesylation of Ras and other farnesylated proteins, thereby disrupting their proper cellular localization and function.[6] This inhibitory action leads to the suppression of oncogenic signaling cascades, such as the Ras-MAPK pathway, and has been shown to selectively impede the growth of tumors harboring Ras mutations.[2][7]

Mechanism of Action

FTI-276 functions as a CAAX peptidomimetic, competitively inhibiting farnesyltransferase. This prevents the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of target proteins, including the Ras family of oncoproteins.[2][4] The inhibition of farnesylation disrupts the localization of Ras to the plasma membrane, a prerequisite for its interaction with and activation of downstream effectors like Raf.[6] Consequently, the Ras-MAPK signaling cascade is blocked, leading to reduced cell proliferation and induction of apoptosis in susceptible cancer cells.[6][8]

Quantitative Data

FTI-276 exhibits high potency and selectivity for farnesyltransferase. The following tables summarize key quantitative data for FTI-276.

| Parameter | Value | Enzyme Source | Reference(s) |

| IC₅₀ (FTase) | 500 pM | Not Specified | [4][9] |

| IC₅₀ (FTase) | 0.5 nM | Human | [10][11][12] |

| IC₅₀ (FTase) | 0.9 nM | Plasmodium falciparum | [10][11][12] |

| IC₅₀ (GGTase I) | 50 nM | Not Specified | [9][13][14][15] |

| Cell Line | Effect | Concentration | Reference(s) |

| NIH 3T3 (Ras-transformed) | Inhibition of oncogenic signaling and tumor growth | 20 µM | [5][9] |

| Human Lung Carcinoma (K-Ras mutation) | Blocks tumor growth in nude mice | Not Specified | [13][14][15] |

| Calu-1 (K-Ras mutation) | Reduces tumor growth in a mouse xenograft model | 50 mg/kg | [5] |

| A549 and Calu-1 | Inhibits H- and N-Ras processing | Not Specified | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of FTI-276.

Farnesyltransferase Activity Assay (Fluorescence-Based)

This protocol is adapted from fluorescence-based assays for FTase activity.[8][12][16][17]

Materials:

-

Purified farnesyltransferase enzyme

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT

-

FTI-276

-

Black 96-well or 384-well plates

-

Fluorescence plate reader (λex = 340 nm, λem = 505-550 nm)

Procedure:

-

Prepare a stock solution of FTI-276 in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of FTI-276 in Assay Buffer.

-

In a black microplate, add the following to each well:

-

Assay Buffer

-

FTI-276 dilution or vehicle control

-

Purified FTase enzyme

-

-

Initiate the reaction by adding FPP and the dansylated peptide substrate.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at various time points or kinetically.

-

Calculate the percent inhibition of FTase activity for each FTI-276 concentration and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[3][11][13][18]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

FTI-276

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader (absorbance at 570-590 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of FTI-276 or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of Ras Farnesylation

This protocol allows for the detection of changes in Ras protein mobility due to the inhibition of farnesylation.[6][14][19][20]

Materials:

-

Cells treated with FTI-276 or vehicle control

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Ras (pan-Ras or isoform-specific)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-Ras antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system. Unfarnesylated Ras will migrate slower than its farnesylated counterpart, resulting in a visible band shift.

Cell Cycle Analysis by Propidium Iodide Staining

This flow cytometry-based protocol is used to determine the distribution of cells in different phases of the cell cycle.[2][4][9][10]

Materials:

-

Cells treated with FTI-276 or vehicle control

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash the treated and control cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the cells on ice for at least 30 minutes.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][21][22][23][24]

Materials:

-

Cells treated with FTI-276 or vehicle control

-

Annexin V binding buffer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Harvest and wash the treated and control cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells at room temperature in the dark.

-

Analyze the samples by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

In Vivo Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of FTI-276 in a mouse model.[1][7][25][26][27]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest (e.g., with a K-Ras mutation)

-

Matrigel (optional)

-

FTI-276 formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (with or without Matrigel) into the flank of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer FTI-276 or vehicle control to the respective groups according to the desired dosing schedule and route.

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, histology).

Effects on Cellular Processes

Cell Cycle Arrest

Treatment with farnesyltransferase inhibitors, including FTI-276, can lead to cell cycle arrest.[27] The specific phase of arrest may be cell-type dependent but is often observed at the G1/S or G2/M transitions.[23][28] This effect is thought to be mediated by the inhibition of farnesylation of proteins crucial for cell cycle progression.

Induction of Apoptosis

FTI-276 has been shown to induce apoptosis, or programmed cell death, in transformed cells.[8] This pro-apoptotic effect is particularly evident in cells with oncogenic Ras mutations. The mechanism involves the disruption of survival signals downstream of Ras, leading to the activation of the caspase cascade.[8]

Conclusion

FTI-276 is a powerful research tool for investigating the role of farnesylation in cellular signaling and oncogenesis. Its high potency and selectivity make it a valuable agent for studying the consequences of farnesyltransferase inhibition in a variety of in vitro and in vivo models. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of FTI-276 and other farnesyltransferase inhibitors. Further research into the broader effects of FTI-276 on the farnesylated proteome will continue to elucidate the complex roles of this post-translational modification in health and disease.

References

- 1. In vivo mouse xenograft tumor model [bio-protocol.org]

- 2. vet.cornell.edu [vet.cornell.edu]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A tagging-via-substrate approach to detect the farnesylated proteome using two-dimensional electrophoresis coupled with Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 11. broadpharm.com [broadpharm.com]

- 12. Expansion of Protein Farnesyltransferase Specificity Using “Tunable” Active Site Interactions: DEVELOPMENT OF BIOENGINEERED PRENYLATION PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. FTI 276 (CAS 1217471-51-6): R&D Systems [rndsystems.com]

- 16. Examining Farnesyltransferase Interaction With Cell‐Permeable CaaX Peptides and the Role of the CaaX Motif in Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioassaysys.com [bioassaysys.com]

- 18. researchhub.com [researchhub.com]

- 19. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

- 27. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In vitro methods - ECETOC [ecetoc.org]

A Technical Guide to FTI-276: Mechanism and Application in Blocking Oncogenic Ras Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Ras family of small GTPases are critical signaling hubs that, when mutated, act as oncogenic drivers in a significant fraction of human cancers. Their biological activity is contingent upon a series of post-translational modifications, initiated by the enzyme farnesyltransferase (FTase), which facilitates their localization to the plasma membrane. Farnesyltransferase inhibitors (FTIs) were developed to disrupt this process and abrogate aberrant Ras signaling. This technical guide provides an in-depth examination of FTI-276, a potent and selective CAAX peptidomimetic inhibitor of FTase. We will detail its mechanism of action, present key quantitative efficacy data, provide detailed experimental protocols for its evaluation, and visualize the complex biological pathways and experimental workflows involved.

The Role of Ras Farnesylation in Oncogenesis

Ras proteins cycle between an inactive GDP-bound state and an active GTP-bound state to relay signals from cell-surface receptors to downstream effector pathways, most notably the Raf-MEK-ERK (MAPK) and PI3K-Akt cascades, which regulate cellular proliferation, survival, and differentiation.[1][2][3] For Ras to become biologically active, it must undergo post-translational processing at its C-terminal CAAX motif (where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' is the terminal amino acid).[4]

The initial and obligatory step in this process is the covalent attachment of a 15-carbon farnesyl isoprenoid lipid to the cysteine residue, a reaction catalyzed by farnesyltransferase (FTase).[5] This modification increases the hydrophobicity of Ras, promoting its association with the inner leaflet of the plasma membrane, a prerequisite for its interaction with and activation of downstream effectors.[1][5] The discovery that farnesylation is essential for Ras's transforming activity led to the development of FTIs as a targeted anti-cancer strategy.[6]

FTI-276: Mechanism of Action

FTI-276 is a synthetic peptidomimetic designed to mimic the C-terminal CAAX motif of the K-Ras4B protein.[7][8] This design allows it to act as a highly potent and selective competitive inhibitor of FTase.[7]

Core Mechanism:

-

Competitive Inhibition: FTI-276 binds to the active site of FTase, competing with its natural substrate, the unprocessed Ras protein.

-

Inhibition of Farnesylation: By occupying the enzyme, FTI-276 prevents the transfer of the farnesyl group from farnesyl pyrophosphate (FPP) to Ras.

-

Mislocalization of Ras: The resulting unprocessed Ras protein cannot anchor to the plasma membrane and remains in the cytoplasm.[5][8]

-

Blockade of Downstream Signaling: Cytosolic Ras is unable to activate its downstream effectors, such as Raf-1. This leads to the accumulation of inactive Ras/Raf complexes in the cytoplasm and prevents the constitutive activation of the MAPK cascade, thereby inhibiting oncogenic signaling.[8]

FTI-276 demonstrates high selectivity for FTase over the related enzyme geranylgeranyltransferase I (GGTase I).[8] However, this selectivity presents a potential escape mechanism for some Ras isoforms. While H-Ras is exclusively farnesylated, K-Ras and N-Ras can be alternatively prenylated by GGTase I when FTase is inhibited.[9][10] This can lead to resistance to FTI monotherapy in tumors driven by K-Ras or N-Ras mutations.[9][11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments in Targeting RAS Downstream Effectors for RAS-Driven Cancer Therapy [mdpi.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Effect of farnesyltransferase inhibitor FTI-276 on established lung adenomas from A/J mice induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein farnesyltransferase inhibitors block the growth of ras-dependent tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ras CAAX peptidomimetic FTI 276 selectively blocks tumor growth in nude mice of a human lung carcinoma with K-Ras mutation and p53 deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ras CAAX peptidomimetic FTI-277 selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Both farnesyltransferase and geranylgeranyltransferase I inhibitors are required for inhibition of oncogenic K-Ras prenylation but each alone is sufficient to suppress human tumor growth in nude mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of farnesyl:protein transferase and geranylgeranyl:protein transferase inhibitor combinations in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

Fti-276: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fti-276 is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several key signaling proteins, most notably those in the Ras superfamily.[1][2][3] As a peptidomimetic of the C-terminal CAAX motif of K-Ras4B, Fti-276 competitively inhibits the farnesylation of Ras proteins, thereby preventing their localization to the plasma membrane and subsequent activation of downstream oncogenic signaling pathways.[1][3] This technical guide provides an in-depth overview of the biological activity, molecular targets, and mechanisms of action of Fti-276, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biological Activity and Molecular Targets

Fti-276 is a CAAX peptidomimetic that acts as a selective inhibitor of farnesyltransferase (FTase).[1][2] This targeted inhibition disrupts the post-translational modification of proteins that end in a C-terminal CAAX motif, where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' is typically methionine or serine. The primary and most studied target of Fti-276 is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras), which are frequently mutated in human cancers.[1][3]

The biological activity of Ras proteins is contingent on their localization to the inner surface of the plasma membrane, a process initiated by the covalent attachment of a 15-carbon farnesyl isoprenoid to the cysteine residue of the CAAX box, a reaction catalyzed by FTase. By inhibiting FTase, Fti-276 prevents Ras farnesylation, leading to the accumulation of unprocessed, inactive Ras in the cytoplasm.[4] This, in turn, blocks the activation of downstream effector pathways critical for cell proliferation, survival, and differentiation, such as the Raf-MEK-ERK (MAPK) and PI3K-Akt signaling cascades.

While Ras is a primary target, research has shown that the anti-tumor effects of Fti-276 are not solely dependent on the Ras mutational status of cancer cells.[5] This suggests that other farnesylated proteins are also important targets. One such key target is the RhoB GTPase.[6][7] Fti-276 treatment leads to a shift in RhoB prenylation from farnesylation to geranylgeranylation, altering its localization and function, which can contribute to the induction of apoptosis and cell cycle arrest.[6][8]

Quantitative Data

The potency and selectivity of Fti-276 have been quantified in various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) of Fti-276.

| Target Enzyme | IC50 (nM) | Selectivity (fold) | Reference(s) |

| Farnesyltransferase (FTase) | 0.5 | >100 | [2][9][10] |

| Geranylgeranyltransferase I (GGTase I) | 50 | [2][10] |

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Human Lung Carcinoma (with K-Ras mutation) | Lung Cancer | Not explicitly stated, but demonstrated efficacy in vivo | [1][3] |

| NIH 3T3 (transformed with H-Ras) | Fibrosarcoma | 20 | |

| Calu-1 | Lung Cancer | Not explicitly stated, but demonstrated inhibition of H- and N-Ras processing | [11] |

| A549 | Lung Cancer | Not explicitly stated, but demonstrated inhibition of H- and N-Ras processing | [11] |

| HepG2 | Liver Cancer | Not explicitly stated, but FTI-277 (a derivative) showed efficacy | [11] |

| Huh7 | Liver Cancer | Not explicitly stated, but FTI-277 (a derivative) showed efficacy | [11] |

Mechanism of Action

The primary mechanism of action of Fti-276 is the inhibition of protein farnesylation, which leads to several downstream cellular consequences:

Inhibition of Ras Signaling

By preventing the farnesylation of Ras proteins, Fti-276 effectively abrogates their ability to associate with the plasma membrane. This mislocalization prevents their interaction with upstream activators and downstream effectors, thereby inhibiting the entire Ras-mediated signaling cascade. This leads to a reduction in cell proliferation and survival.

Induction of Apoptosis

Fti-276 has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[4] This pro-apoptotic effect is particularly evident in transformed cells and under low-serum conditions.[4] The mechanism involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic pathway.[4] The alteration of RhoB function is also implicated in Fti-276-induced apoptosis.[6]

Cell Cycle Arrest

Treatment with Fti-276 can lead to cell cycle arrest, primarily at the G0/G1 and G2/M phases.[12][13][14][15] This cytostatic effect is linked to the modulation of cell cycle regulatory proteins. For instance, the gain of geranylgeranylated RhoB has been associated with the upregulation of the cyclin-dependent kinase inhibitor p21WAF1.[7]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor activity of Fti-276. In nude mice bearing human lung carcinoma xenografts with a K-Ras mutation, Fti-276 treatment resulted in a significant, dose-dependent inhibition of tumor growth.[1][3][16] Furthermore, studies in A/J mice with chemically induced lung adenomas showed that Fti-276 treatment led to a reduction in tumor multiplicity, incidence, and volume.[16][17]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Fti-276 inhibits FTase, blocking Ras farnesylation and membrane localization.

Caption: Workflow for evaluating Fti-276's biological effects on cancer cells.

Detailed Experimental Protocols

Farnesyltransferase (FTase) Inhibition Assay (In Vitro)

This protocol outlines a common method for determining the in vitro inhibitory activity of Fti-276 on FTase.

Materials:

-

Recombinant human FTase

-

Farnesyl pyrophosphate (FPP), [3H]-labeled

-

Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)

-

Fti-276 (or other test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

Scintillation cocktail

-

Streptavidin-coated scintillation proximity assay (SPA) beads

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant FTase, and the biotinylated Ras peptide substrate.

-

Add varying concentrations of Fti-276 to the reaction mixture.

-

Initiate the reaction by adding [3H]-FPP.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Add streptavidin-coated SPA beads to the reaction. The biotinylated peptide will bind to the beads.

-

If farnesylation has occurred, the [3H]-farnesyl group will be in close proximity to the scintillant in the beads, generating a light signal.

-

Measure the signal using a scintillation counter.

-

Calculate the percent inhibition for each concentration of Fti-276 and determine the IC50 value.

Western Blot for Ras Processing

This protocol is used to assess the ability of Fti-276 to inhibit the processing (farnesylation) of Ras in whole cells. Unprocessed Ras migrates slower on an SDS-PAGE gel than its processed, farnesylated counterpart.

Materials:

-

Cancer cell line of interest

-

Fti-276

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Ras (pan-Ras or isoform-specific)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with varying concentrations of Fti-276 for a specified time (e.g., 24-48 hours).

-

Lyse the cells in lysis buffer and collect the total protein.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

The appearance of a slower-migrating Ras band in Fti-276-treated samples indicates the accumulation of unprocessed Ras.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Fti-276

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of Fti-276. Include untreated control wells.

-

Incubate the plate for a desired period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the data and determine the IC50 value.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

-

Cancer cell line of interest

-

Fti-276

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI) or other viability dye

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with Fti-276 for the desired time.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Cell Cycle (Propidium Iodide) Analysis

This flow cytometry-based assay determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell line of interest

-

Fti-276

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with Fti-276 for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cells by flow cytometry.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Fti-276 is a well-characterized and highly potent inhibitor of farnesyltransferase with significant anti-tumor activity demonstrated in both in vitro and in vivo models. Its primary mechanism of action involves the inhibition of Ras processing and signaling, leading to reduced cell proliferation, induction of apoptosis, and cell cycle arrest. The growing understanding of its effects on other farnesylated proteins, such as RhoB, highlights the multifaceted nature of its anti-neoplastic properties. This technical guide provides a comprehensive resource for researchers and drug development professionals working with or interested in the therapeutic potential of farnesyltransferase inhibitors like Fti-276.

References

- 1. Ras CAAX peptidomimetic FTI 276 selectively blocks tumor growth in nude mice of a human lung carcinoma with K-Ras mutation and p53 deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS 1217471-51-6 | FTI276 | Tocris Bioscience [tocris.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Farnesyltransferase inhibitors induce cytochrome c release and caspase 3 activation preferentially in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. RhoB Alteration Is Necessary for Apoptotic and Antineoplastic Responses to Farnesyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound (CAS 1217471-51-6): R&D Systems [rndsystems.com]

- 11. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell cycle arrest in G0/G1 phase by contact inhibition and TGF-beta 1 in mink Mv1Lu lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. oncotarget.com [oncotarget.com]

- 16. Effect of farnesyltransferase inhibitor FTI-276 on established lung adenomas from A/J mice induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

The Selectivity of FTI-276 for Farnesyltransferase Over Geranylgeranyltransferase-I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibition of farnesyltransferase (FTase) over geranylgeranyltransferase type I (GGTase-I) by the peptidomimetic compound FTI-276. This document details the quantitative basis for this selectivity, the experimental protocols for its determination, and the underlying molecular mechanisms.

Introduction: The Significance of Prenylation and its Inhibition

Protein prenylation is a critical post-translational modification where a farnesyl (a 15-carbon isoprenoid) or a geranylgeranyl (a 20-carbon isoprenoid) moiety is covalently attached to a cysteine residue within a C-terminal "CAAX box" motif of a target protein. This lipid modification is essential for the proper subcellular localization and function of numerous proteins involved in cellular signaling, including the Ras superfamily of small GTPases.

Two key enzymes, FTase and GGTase-I, catalyze these reactions. While they share a common α-subunit, their distinct β-subunits confer specificity for both their protein and isoprenoid diphosphate substrates. Dysregulation of prenylated proteins, particularly the Ras oncoproteins, is a hallmark of many cancers. This has driven the development of inhibitors of these enzymes as potential anti-cancer therapeutics. FTI-276 is a potent and highly selective inhibitor of FTase, demonstrating significantly greater activity against FTase compared to GGTase-I. Understanding the basis of this selectivity is crucial for the rational design of next-generation inhibitors with improved therapeutic profiles.

Quantitative Analysis of FTI-276 Selectivity

The selectivity of FTI-276 is quantitatively defined by its differential inhibitory potency against FTase and GGTase-I, typically expressed as the half-maximal inhibitory concentration (IC50). FTI-276 exhibits a profound selectivity for FTase, with reported IC50 values consistently showing a greater than 100-fold difference between the two enzymes.

| Enzyme | Inhibitor | IC50 Value | Selectivity (GGTase-I IC50 / FTase IC50) |

| Farnesyltransferase (FTase) | FTI-276 | ~0.5 nM[1][2] | >100-fold |

| Geranylgeranyltransferase-I (GGTase-I) | FTI-276 | ~50 nM[1][2] |

Table 1: Inhibitory potency of FTI-276 against FTase and GGTase-I.

Molecular Basis of Selectivity

The high selectivity of FTI-276 for FTase over GGTase-I is rooted in the structural and chemical differences between the active sites of the two enzymes. FTI-276 is a peptidomimetic, designed to mimic the CAAX motif of FTase substrates.

The primary determinant of whether a CAAX protein is a substrate for FTase or GGTase-I is the C-terminal amino acid (the 'X' in CAAX). FTase preferentially recognizes proteins with serine, methionine, or alanine at the X position, while GGTase-I prefers leucine. The active site of FTase has a binding pocket that accommodates the side chains of these smaller, often more polar, residues. In contrast, the corresponding pocket in GGTase-I is more hydrophobic and sterically suited for the larger, bulkier side chain of leucine.

While a crystal structure of FTI-276 in complex with FTase is not publicly available, structures of FTase with other peptidomimetic inhibitors reveal key interactions. These inhibitors, like FTI-276, position their cysteine-mimicking thiol group to coordinate with the active site zinc ion. The rest of the molecule occupies the peptide-binding groove. The methionine-mimicking portion of FTI-276 is thought to fit snugly into the X-position binding pocket of FTase. Conversely, this same moiety likely fits poorly into the corresponding, more hydrophobic and differently shaped pocket of GGTase-I, leading to a lower binding affinity and thus, higher IC50 value.

Caption: Molecular basis for FTI-276's selectivity.

Experimental Protocols

Determining the IC50 values for FTI-276 against FTase and GGTase-I involves in vitro enzyme activity assays. Below are generalized protocols based on commonly used methods, such as radioactivity-based or fluorescence-based assays.

In Vitro Farnesyltransferase (FTase) Inhibition Assay

Objective: To determine the concentration of FTI-276 that inhibits 50% of FTase activity.

Materials:

-

Recombinant human FTase

-

Farnesyl pyrophosphate (FPP), radiolabeled ([3H]FPP) or unlabeled

-

FTase protein substrate (e.g., recombinant H-Ras or a peptide substrate with a C-terminal CVIM sequence)

-

FTI-276, serially diluted

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 µM ZnCl2, 1 mM DTT

-

Scintillation cocktail (for radioactive assay) or fluorescence plate reader (for fluorescence assay)

-

Filter paper and wash solutions (10% trichloroacetic acid, ethanol, acetone) for radioactive assay

Procedure:

-

Reaction Setup: In a microcentrifuge tube or microplate well, combine the assay buffer, a fixed concentration of the FTase protein substrate (e.g., 2 µM), and a fixed concentration of [3H]FPP (e.g., 0.4 µM).

-

Inhibitor Addition: Add varying concentrations of FTI-276 (e.g., from 0.01 nM to 1 µM) to the reaction mixtures. Include a control with no inhibitor.

-

Enzyme Initiation: Initiate the reaction by adding a fixed concentration of FTase (e.g., 50 nM).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Detection (Radioactive Method):

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl in ethanol).

-

Spot the reaction mixture onto filter paper.

-

Wash the filter paper sequentially with 10% trichloroacetic acid, ethanol, and acetone to remove unincorporated [3H]FPP.

-

Place the dried filter paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of FTase inhibition versus the logarithm of the FTI-276 concentration. The IC50 value is determined from the resulting dose-response curve.

In Vitro Geranylgeranyltransferase-I (GGTase-I) Inhibition Assay

Objective: To determine the concentration of FTI-276 that inhibits 50% of GGTase-I activity.

Materials:

-

Recombinant human GGTase-I

-

Geranylgeranyl pyrophosphate (GGPP), radiolabeled ([3H]GGPP) or unlabeled

-

GGTase-I protein substrate (e.g., recombinant RhoA or a peptide substrate with a C-terminal CVLL sequence)

-

FTI-276, serially diluted

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 µM ZnCl2, 1 mM DTT

-

(Same detection materials as for the FTase assay)

Procedure:

The procedure is analogous to the FTase inhibition assay, with the following key substitutions:

-

Use GGTase-I instead of FTase.

-

Use [3H]GGPP instead of [3H]FPP.

-

Use a GGTase-I specific protein substrate (e.g., RhoA) instead of an FTase substrate.

Note on Fluorescence-Based Assays: These assays often use a dansylated peptide substrate. The transfer of the isoprenoid group to the peptide results in a change in the fluorescence properties of the dansyl group, which can be measured on a fluorescence plate reader. This method avoids the use of radioactivity.

Caption: Experimental workflow for determining inhibitor selectivity.

Relevant Signaling Pathways

FTI-276 primarily targets the farnesylation of proteins, with Ras being a key substrate. The farnesylation of Ras is the first and essential step in a series of post-translational modifications that allow it to anchor to the inner surface of the plasma membrane. From this location, Ras acts as a molecular switch, transducing signals from cell surface receptors to downstream effector pathways, such as the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which regulate cell proliferation, survival, and differentiation. By inhibiting FTase, FTI-276 prevents Ras from reaching the plasma membrane, thereby blocking its signaling functions.

It is important to note that some Ras isoforms (K-Ras and N-Ras) can be alternatively prenylated by GGTase-I when FTase is inhibited. This "escape" mechanism can limit the efficacy of FTIs that are not used in combination with GGTase-I inhibitors.

Caption: Ras post-translational modification and signaling pathway.

Conclusion

FTI-276 is a highly selective inhibitor of FTase, demonstrating over 100-fold greater potency against FTase compared to GGTase-I. This selectivity is attributed to the specific molecular interactions between the peptidomimetic inhibitor and the distinct active site architectures of the two enzymes. The methodologies outlined in this guide provide a framework for the quantitative assessment of this selectivity. A thorough understanding of the molecular basis of FTI-276's selectivity and its effects on cellular signaling pathways is paramount for the ongoing development of targeted cancer therapies.

References

FTI-276: A Technical Analysis of its Impact on Ras Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras family of small GTPases are critical signaling nodes that, when mutated, are implicated in a significant percentage of human cancers. Their biological activity is contingent upon a series of post-translational modifications, initiated by farnesyltransferase (FTase). The inhibition of this enzyme has been a key therapeutic strategy to attenuate oncogenic Ras signaling. This technical guide provides an in-depth analysis of FTI-276, a potent and selective farnesyltransferase inhibitor, and its effects on the downstream effector pathways of Ras. We will detail its mechanism of action, summarize key quantitative efficacy data, outline common experimental protocols for its evaluation, and visualize the complex signaling networks involved.

Introduction: The Ras Signaling Cascade and the Role of Farnesylation

Ras proteins (H-Ras, N-Ras, and K-Ras) function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This activation, typically triggered by receptor tyrosine kinases, allows Ras to engage and activate multiple downstream effector pathways crucial for cell proliferation, survival, and differentiation.[2][3] The three most well-characterized of these pathways are:

-

The Raf-MEK-ERK (MAPK) Pathway: Primarily regulates gene expression and cell proliferation.[4][5]

-

The Phosphoinositide 3-Kinase (PI3K)-Akt-mTOR Pathway: A critical axis for promoting cell survival, growth, and metabolism.[6][7]

-

The RalGDS-Ral Pathway: Implicated in cytoskeletal dynamics and vesicle trafficking.

A critical step for Ras function is its localization to the inner leaflet of the plasma membrane. This is achieved through a post-translational modification called prenylation.[8][9] Specifically, the enzyme farnesyltransferase (FTase) attaches a 15-carbon farnesyl lipid group to a cysteine residue within the C-terminal "CAAX" motif of Ras proteins.[1] This modification increases the hydrophobicity of Ras, facilitating its membrane association. Without farnesylation, Ras remains in the cytoplasm and is unable to activate its downstream effectors.[10]

FTI-276: Mechanism of Action

FTI-276 is a peptidomimetic of the C-terminal CAAX motif of K-Ras4B (Cys-Val-Ile-Met).[10][11] It acts as a highly potent and selective competitive inhibitor of farnesyltransferase.[11] By occupying the enzyme's active site, FTI-276 prevents the farnesylation of Ras and other FTase substrates. This disruption of Ras processing is the primary mechanism by which FTI-276 exerts its anti-neoplastic effects.[11] It is important to note that FTI-277 is a frequently studied methyl ester prodrug of FTI-276, designed for improved cell permeability.[10][12]

Quantitative Analysis of FTI-276 Activity

The potency and selectivity of FTI-276 have been quantified in numerous studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of FTI-276

| Target Enzyme | Species/System | IC50 Value | Selectivity vs. GGTase I | Reference(s) |

| Farnesyltransferase (FTase) | Human | 0.5 nM | >100-fold | [13][14] |

| Farnesyltransferase (FTase) | In vitro Assay | 500 pM | 100-fold | [10][15] |

| Geranylgeranyltransferase I (GGTase I) | In vitro Assay | 50 nM | - | [10][15] |

| H-Ras Processing | Whole Cells (FTI-277) | 100 nM | - | [10] |

Table 2: In Vivo Antitumor Efficacy of FTI-276

| Cancer Model | Animal Model | Treatment Regimen | Key Results | Reference(s) |

| Human Lung Carcinoma (K-Ras mutant) | Nude Mice | Dose-dependent | Significant tumor growth inhibition | [11] |

| Human Lung Carcinoma (No Ras mutations) | Nude Mice | Not specified | No inhibition of tumor growth | [11] |

| Lung Adenomas (NNK-induced) | A/J Mice | 50 mg/kg/day for 30 days | 60% reduction in tumor multiplicity; 58% reduction in tumor volume | [8] |

Impact on Ras Downstream Effector Pathways

By preventing Ras membrane localization, FTI-276 effectively severs the connection between upstream growth signals and downstream effector activation.

Inhibition of the Raf-MEK-ERK Pathway

The primary and most well-documented downstream effect of FTI-276 is the suppression of the Raf-MEK-ERK cascade.

-

Mechanism: In cells treated with the FTI-276 prodrug, FTI-277, the activation of c-Raf-1 at the plasma membrane is blocked.[10] This leads to the accumulation of unprocessed, non-farnesylated Ras in the cytoplasm, where it can still bind to Raf, forming inactive Ras/Raf complexes.[10]

-

Outcome: This cytoplasmic sequestration prevents the phosphorylation and activation of MEK and its substrate ERK.[10] Studies have demonstrated that FTI-277 blocks the constitutive activation of mitogen-activated protein kinase (MAPK/ERK) in cells transformed by farnesylated H-Ras, but not in cells where the pathway is activated downstream of Ras (e.g., Raf-transformed cells).[10][11] This confirms that the inhibitory effect is specific to Ras-dependent signaling.

Caption: FTI-276 inhibits FTase, preventing Ras farnesylation and membrane localization, thereby blocking the Raf-MEK-ERK pathway.

Effects on the PI3K-Akt Pathway

The impact of FTIs on the PI3K-Akt survival pathway is more complex and appears to be highly context-dependent.

-

Inhibitory Action: Some research suggests that a key mechanism by which FTIs induce apoptosis is through the inhibition of the PI3K/Akt pathway.[16] This would be the expected outcome, as PI3K is a direct downstream effector of Ras.

-

Activatory Action: Conversely, studies in vascular smooth muscle cells (VSMCs) have shown that FTI-277 can up-regulate PI3K/Akt signaling.[17] This activation was shown to prevent apoptosis in that specific cell type.[17]

This dichotomy underscores the need for empirical evaluation of FTI-276's effect on the PI3K-Akt axis in any new cancer type or cell line being investigated. The ultimate effect may depend on the specific Ras isoform, the cellular genetic background, and the presence of other farnesylated proteins that influence this pathway.

Experimental Protocols

The evaluation of FTI-276's effects on Ras downstream effectors relies on a set of standard molecular and cellular biology techniques.

Western Blot Analysis for Pathway Inhibition

This is the most common method to assess the phosphorylation status of key signaling proteins.

-

Objective: To quantify the levels of phosphorylated (active) and total ERK and Akt in response to FTI-276 treatment.

-

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, MIA PaCa-2) at a suitable density. Once adhered, treat cells with varying concentrations of FTI-276 (or a vehicle control like DMSO) for a predetermined time course (e.g., 2, 6, 12, 24 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.